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Compound of Interest

Compound Name: Megalomicin C1

Cat. No.: B1198313

Megalomicin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a 14-membered macrolide antibiotic, represents a significant area of interest
in novel drug development due to its broad spectrum of biological activities, including
antibacterial, antiparasitic, and antiviral properties. This technical guide provides an in-depth
overview of Megalomicin C1, focusing on its chemical identity, biological functions, and the
molecular pathways governing its synthesis. Detailed experimental protocols and quantitative
data are presented to facilitate further research and development in this promising field.

Chemical Identity
« CAS Number: 49669-76-3[1][2]

e IUPAC Name: [(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-
[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-ylloxy-7-[(2S,4R,5R,6S)-4-
(dimethylamino)-5-hydroxy-6-methyloxan-2-ylJoxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-
hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl|loxy]-2,4-dimethyloxan-3-yl] acetate[3]

o Molecular Formula: CasHgaN2017

e Molecular Weight: 961.18 g/mol [1]
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Biological Activity

Megalomicin C1 exhibits a range of biological activities, making it a versatile candidate for

therapeutic development.

Antibacterial Activity

Megalomicin C1 is active against various Gram-positive bacteria. The table below summarizes
the Minimum Inhibitory Concentration (MIC) values for Megalomicin C1 against selected

bacterial strains.

Bacterial Strain MIC (pg/mL) Reference
Staphylococcus aureus 0.1-1.56 [4]
Streptococcus faecalis 0.1-0.75

Streptococcus pyogenes 0.01-0.75

Bacillus subtilis 8-16 [5]

Antiparasitic Activity

Megalomicin C1 has demonstrated significant activity against the malaria parasite,

Plasmodium falciparum.

Plasmodium falciparum

Strain ICs0 (M) Reference
3D7 (chloroquine-sensitive) 6.37 £ 2.99

Dd2 (chloroquine-resistant) 0.155 [6]

W2 (chloroquine-resistant) 0.004 £ 0.0009 [6]

Antiviral Activity

Megalomicin C1 has been shown to possess antiviral properties, notably against swine fever

virus and herpes simplex virus type 1 (HSV-1).
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Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol is adapted from standard microdilution methods.[7][8][9][10][11]
o Preparation of Bacterial Inoculum:
o Culture the bacterial strain overnight on an appropriate agar medium.

o Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland
standard (approximately 1.5 x 108 CFU/mL).

o Dilute the suspension to achieve a final concentration of approximately 5 x 10> CFU/mL in
the test wells.

» Preparation of Megalomicin C1 Dilutions:
o Prepare a stock solution of Megalomicin C1 in a suitable solvent (e.g., DMSO).

o Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-
well microtiter plate to achieve the desired concentration range.

e |noculation and Incubation:

o Add the prepared bacterial inoculum to each well of the microtiter plate containing the
Megalomicin C1 dilutions.

o Include a growth control (no antibiotic) and a sterility control (no bacteria).
o Incubate the plate at 37°C for 18-24 hours.
o Data Analysis:

o The MIC is determined as the lowest concentration of Megalomicin C1 that completely
inhibits visible growth of the bacteria.
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In Vitro Antiplasmodial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay.[3][12][13][14]
» Parasite Culture:

o Culture Plasmodium falciparum strains in vitro in human O+ erythrocytes at 5% hematocrit
in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25
mM NaHCOs.

o Maintain the cultures at 37°C in a gas mixture of 5% COz, 5% Oz, and 90% N-.
o Synchronize the parasite culture to the ring stage before the assay.

e Drug Dilution and Assay Setup:

[e]

Prepare a stock solution of Megalomicin C1 in DMSO.

[e]

Perform serial dilutions in complete culture medium in a 96-well plate.

o

Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

[¢]

Include parasite-only (negative control) and uninfected erythrocyte (background) wells.

e Incubation and Lysis:

o Incubate the plate for 72 hours under the conditions described above.

o After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.

o Data Analysis:

o Measure fluorescence using a fluorescence plate reader (excitation: 485 nm, emission:
530 nm).

o Calculate the 50% inhibitory concentration (ICso) by fitting the dose-response data to a
sigmoidal curve using appropriate software.
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Plaque Reduction Assay for Antiviral Activity

This is a general protocol for assessing antiviral activity.[15][16][17][18][19]
e Cell Culture and Virus Inoculation:

o Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and grow to
confluence.

o Prepare serial dilutions of the virus stock.

o Infect the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for
viral adsorption.

e Drug Treatment and Overlay:
o Prepare serial dilutions of Megalomicin C1 in the culture medium.

o After the adsorption period, remove the virus inoculum and overlay the cell monolayers
with a medium containing the different concentrations of Megalomicin C1 and a gelling
agent (e.g., carboxymethylcellulose or agarose).

 Incubation and Plaque Visualization:

o Incubate the plates at 37°C in a COz incubator for a period sufficient for plaque formation
(typically 2-3 days).

o Fix the cells with a fixing solution (e.g., 10% formalin).
o Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

o Data Analysis:

o

Count the number of plagues in each well.

[e]

Calculate the percentage of plaque reduction compared to the virus control (no drug).

o

Determine the 1Cso value, which is the concentration of Megalomicin C1 that reduces the
number of plaques by 50%.
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Biosynthesis of Megalomicin

The biosynthesis of Megalomicin is a complex process that involves the modification of the
erythromycin scaffold. A key step is the synthesis and attachment of the unique deoxyamino
sugar, L-megosamine.

L-megosamine Biosynthesis Pathway

The biosynthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose
involves five key enzymatic steps.[1][20]

Caption: Biosynthetic pathway of TDP-L-megosamine.

Conversion of Erythromycin to Megalomicin

The final steps in Megalomicin biosynthesis involve the glycosylation of an erythromycin
intermediate with TDP-L-megosamine.[2]

Caption: Conversion of Erythromycin D to Megalomicin A.

Experimental Workflow: Heterologous Expression in
Saccharopolyspora erythraea

This workflow outlines the general steps for the heterologous expression of the megalomicin
biosynthetic gene cluster in S. erythraea.[2][21][22][23][24]

Caption: Workflow for heterologous production of Megalomicin.

Conclusion

Megalomicin C1 is a macrolide with significant therapeutic potential, underscored by its
diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for the
combinatorial biosynthesis of novel analogs with potentially improved pharmacological
properties. The experimental protocols and data presented in this guide are intended to serve
as a valuable resource for the scientific community to advance the research and development
of Megalomicin C1 and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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